1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one
Description
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is a propan-1-one derivative featuring a phenyl group at position 1, a thiophen-2-yl substituent at position 3, and a thioxo (C=S) group at the same position. The integration of sulfur-containing moieties (thiophene and thioxo) may influence hydrogen bonding, molecular packing, and biological activity, as observed in analogous systems .
Properties
IUPAC Name |
1-phenyl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMTUMRMNKWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing acetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural variations in analogues of 1-phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one significantly alter physicochemical properties, reactivity, and applications. Key comparisons are outlined below:
Thioxo vs. Thioether Derivatives
- 1-Phenyl-3-(propylthio)-3-(thiophen-2-yl)propan-1-one (B19): Structure: Features a propylthio (-SPr) group and thiophen-2-yl substituent at C3. Synthesis: Prepared via thia-Michael addition (79% yield) . Properties: Colorless liquid; HRMS [M+H]+: 286.1256 (calc. 286.1260); ¹³C NMR δ 197.64 (carbonyl) .
Enone Analogues
- (E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one (A19/A20): Structure: Conjugated enone system with a double bond between C2 and C3. Synthesis: Synthesized via Claisen-Schmidt condensation (80% yield) using acetophenone and thiophen-2-ylaldehyde . Properties: Brown solid; HRMS [M+H]+: 210.0910 (calc. 210.0913) . Reactivity: Used in iron-catalyzed Sakurai-Michael reactions to form hexenone derivatives (71% yield) . The enone system enables conjugate additions, unlike the thioxo analogue.
Heterocyclic Variations
- Pyrazole-Containing Derivatives: Example: 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Structure: Pyrazole ring replaces the propanone backbone; thiophen-2-yl and acrylamide groups enhance π-conjugation. Synthesis: Microwave-assisted Claisen-Schmidt reaction (90% yield) . Applications: Pyrazole-thiophene hybrids exhibit antimicrobial activity (e.g., inhibition zones up to 18 mm against Aspergillus niger) .
Benzo[b]thiophene Derivatives :
- Example : 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one.
- Structure : Fused benzo[b]thiophene enhances aromaticity and steric bulk.
- Implications : Increased lipophilicity and altered electronic properties may improve pharmacokinetic profiles .
Biological Activity
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one, also known by its CAS number 63515-59-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is with a molecular weight of approximately 229.298 g/mol. It features a thioxo group which may contribute to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that derivatives with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Some studies suggest that thioxo compounds possess antimicrobial activity against various pathogens.
Therapeutic Applications
Research has indicated various therapeutic applications for 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one:
| Therapeutic Area | Potential Benefits |
|---|---|
| Pain Management | May act as an analgesic through modulation of pain pathways. |
| Inflammation | Potential to reduce inflammation in chronic conditions. |
| Antimicrobial | Possible efficacy against bacterial and fungal infections. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antioxidant Properties : A study demonstrated that compounds with thiophene moieties exhibited significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions .
- Anti-inflammatory Research : In a controlled study, a derivative of the compound showed a marked reduction in inflammatory markers in animal models of arthritis . This suggests that similar compounds may have applications in managing chronic inflammatory diseases.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene-based compounds found that they exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
